

# Spectroscopic Data for 5-Methylindan: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methylindan

Cat. No.: B054010

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for **5-Methylindan**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document compiles available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and logical workflows for data acquisition and analysis.

## Molecular Structure and Properties

- IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[1]
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>[1]
- Molecular Weight: 132.20 g/mol [1]
- CAS Number: 874-35-1[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

While a publicly available high-resolution <sup>1</sup>H NMR spectrum with assigned chemical shifts and coupling constants for **5-Methylindan** is not readily available, the expected spectrum can be predicted based on its chemical structure. The protons on the aromatic ring, the benzylic

positions, the other aliphatic position, and the methyl group will each have distinct chemical shifts.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

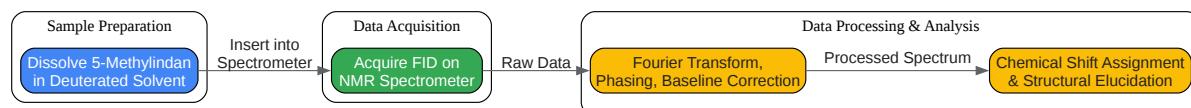
| Protons         | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|-----------------|--------------------------------|--------------|-------------|
| H-4, H-6        | ~7.0                           | m            | 2H          |
| H-7             | ~6.9                           | d            | 1H          |
| H-1, H-3        | ~2.8                           | t            | 4H          |
| H-2             | ~2.0                           | quintet      | 2H          |
| - $\text{CH}_3$ | ~2.3                           | s            | 3H          |

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments in the molecule. Publicly available information indicates that a  $^{13}\text{C}$  NMR spectrum for **5-Methylindan** has been acquired.[1][2]

$^{13}\text{C}$  NMR Data

| Carbon           | Chemical Shift (ppm) |
|------------------|----------------------|
| C-3a, C-7a       | ~142                 |
| C-5              | ~135                 |
| C-4, C-6         | ~126                 |
| C-7              | ~124                 |
| C-1, C-3         | ~32                  |
| C-2              | ~25                  |
| -CH <sub>3</sub> | ~21                  |

(Data is based on typical chemical shifts for similar structures and requires experimental verification for precise values.)


A standard protocol for acquiring NMR spectra of small organic molecules like **5-Methylindan** is as follows:

- Sample Preparation:
  - Weigh approximately 10-20 mg of the **5-Methylindan** sample.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
  - For <sup>1</sup>H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The data is acquired using a standard pulse sequence, and the temperature is maintained at a constant value, typically 25 °C.

• Data Processing:

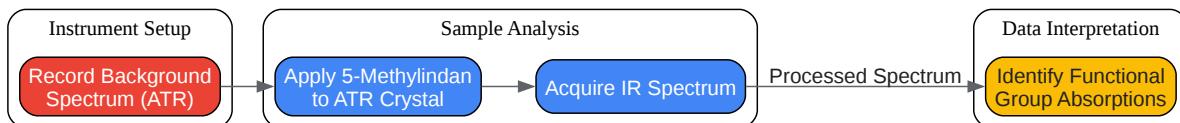
- The acquired Free Induction Decay (FID) is processed using Fourier transformation.
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).



[Click to download full resolution via product page](#)

#### NMR Data Acquisition and Processing Workflow

## Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for **5-Methylindan** is not readily available in public databases, a predicted spectrum can be inferred from its structure. The key absorptions are expected from the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

#### Predicted IR Absorption Data

| Wavenumber (cm <sup>-1</sup> ) | Bond Vibration                      | Intensity |
|--------------------------------|-------------------------------------|-----------|
| 3100-3000                      | Aromatic C-H stretch                | Medium    |
| 2960-2850                      | Aliphatic C-H stretch               | Strong    |
| 1610, 1490                     | Aromatic C=C stretch                | Medium    |
| 1465                           | -CH <sub>2</sub> - bend             | Medium    |
| 850-800                        | C-H out-of-plane bend<br>(Aromatic) | Strong    |

For a liquid sample like **5-Methylindan**, the Attenuated Total Reflectance (ATR) technique is commonly used.

- Instrument Setup:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of the **5-Methylindan** sample directly onto the ATR crystal.
  - Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing:
  - The software automatically subtracts the background spectrum from the sample spectrum.
  - The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.



[Click to download full resolution via product page](#)

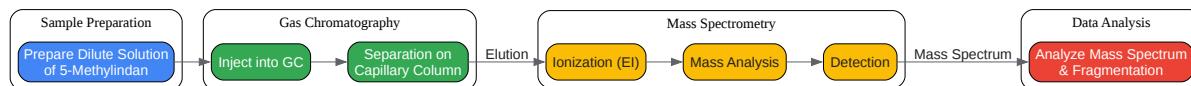
### FT-IR Data Acquisition and Analysis Workflow

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum for **5-Methylindan** is available in public databases.[\[3\]](#)

### Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment                                             |
|-----|------------------------|---------------------------------------------------------------|
| 132 | 45                     | [M] <sup>+</sup> (Molecular Ion)                              |
| 117 | 100                    | [M-CH <sub>3</sub> ] <sup>+</sup>                             |
| 91  | 20                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |


The base peak at m/z 117 corresponds to the loss of a methyl group, which is a common fragmentation pathway for methylated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **5-Methylindan**.

- Sample Preparation:
  - Prepare a dilute solution of **5-Methylindan** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- GC-MS Analysis:

- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven, and a temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50 °C and ramp up to 250 °C.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

- Data Analysis:
  - The resulting mass spectrum for each eluting compound is recorded. The spectrum is a plot of ion abundance versus m/z.
  - The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the compound.



[Click to download full resolution via product page](#)

### GC-MS Data Acquisition and Analysis Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Methylindan: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054010#spectroscopic-data-for-5-methylindan-nmr-ir-mass-spec]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)